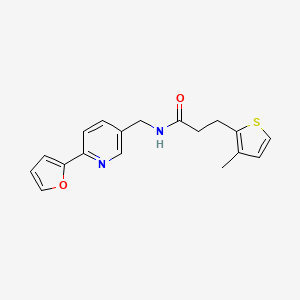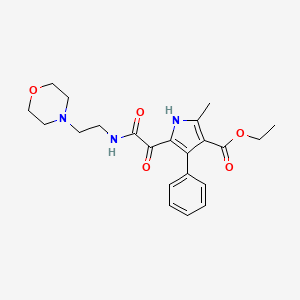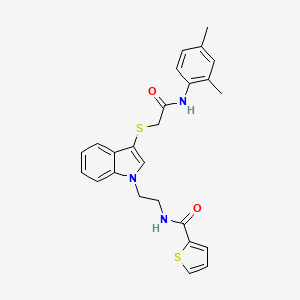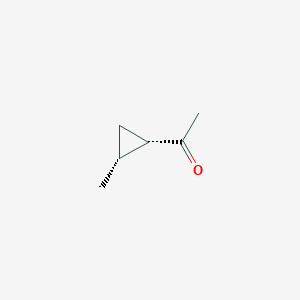![molecular formula C19H20ClN3S B2415035 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 852933-10-9](/img/structure/B2415035.png)
4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine is a novel chemical compound with a complex structure. It belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. The compound features chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2. Its synthesis involves microwave techniques, which offer a robust approach for preparing such pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of this compound involves the strategic incorporation of chlorine atoms and a trichloromethyl group. The microwave-assisted method ensures efficient and controlled reactions, leading to the desired product. Spectral and elemental analyses, along with single-crystal X-ray diffraction, confirm the chemical structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine is characterized by its fused thieno[2,3-d]pyrimidine ring system. The chlorine substituents and the piperidine moiety contribute to its overall shape and reactivity. Further investigations using X-ray crystallography provide insights into its three-dimensional arrangement .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its functional groups (chlorine, methylpiperidine, and phenyl) suggest potential reactivity. Researchers should explore its behavior in various reaction conditions, such as nucleophilic substitutions, cyclizations, and cross-couplings. Investigating its reactivity with other functional groups will enhance our understanding of its synthetic versatility .
Mecanismo De Acción
The exact mechanism of action for this compound remains an area of interest. Given its structural features, it may interact with biological targets, potentially affecting cellular processes. Computational studies, molecular docking, and binding affinity assessments against relevant proteins (such as Bcl2 anti-apoptotic protein) are essential to unravel its mode of action .
Propiedades
IUPAC Name |
4-chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3S/c1-13-7-9-23(10-8-13)11-16-21-18(20)17-15(12-24-19(17)22-16)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMDUGZAUOMGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)









